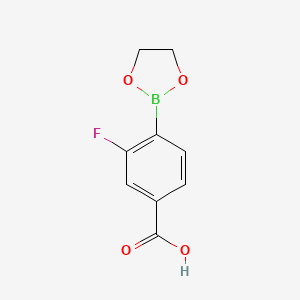

4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-(1,3,2-dioxaborolan-2-yl)-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BFO4/c11-8-5-6(9(12)13)1-2-7(8)10-14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCARVPBKWXJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=C(C=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

-

Substrate : 3-Fluoro-5-bromobenzoic acid

-

Catalyst : PdCl₂(dppf)·CH₂Cl₂ (1–2 mol%)

-

Base : Cs₂CO₃ (2.5 equiv)

-

Solvent : 1,4-Dioxane/water (4:1 v/v)

-

Temperature : 80–100°C

-

Time : 12–24 hours

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with BBA. Hydrolysis of the intermediate boronate yields the boronic acid, which is esterified with pinacol (2,3-dimethyl-2,3-butanediol) to form the target compound.

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Catalyst Loading | 1.5 mol% Pd | |

| Solvent System | 1,4-Dioxane/H₂O | |

| Scale Demonstrated | Up to 65 kg |

This method reduces plant cycle time by 30% and overall costs by 47% compared to traditional B₂Pin₂-based routes.

Direct Lithiation-Boronation of Aryl Halides

A patent-pending lithiation-boronation strategy enables direct installation of the boronate group on fluorinated aromatic systems.

Reaction Sequence:

-

Lithiation : Treatment of 4-bromo-3-fluorobenzoic acid with n-butyllithium (−78°C, THF).

-

Boronation : Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Esterification : Reaction with pinacol in acidic conditions.

| Parameter | Value | Source |

|---|---|---|

| Lithiation Temp | −78°C | |

| Boronating Agent | 2-Isopropoxy-1,3,2-dioxaborolane | |

| Overall Yield | 65–72% |

This method avoids palladium catalysts but requires stringent anhydrous conditions. Side products from over-lithiation or protodeboronation are minimized using substoichiometric H₂O during workup.

Suzuki-Miyaura Coupling with Preformed Boronic Esters

A telescoped approach combines Miyaura borylation and Suzuki-Miyaura coupling in one pot. For example, 4-chloro-3-fluorobenzoic acid is first borylated, then coupled with aryl halides.

Key Steps:

-

Borylation : As described in Section 1.

-

Cross-Coupling : Reaction with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/XPhos.

Deep eutectic solvents (DES) like choline chloride-glycerol mixtures enhance reaction sustainability, enabling catalyst recycling and reducing waste.

Green Chemistry Approaches

Micellar Catalysis in Water

A surfactant-based system (TPGS-750-M) facilitates Miyaura borylation in water at room temperature.

Ethylene Glycol-Assisted Borylation

Ethylene glycol as an additive accelerates borylation of heteroaromatics, achieving 88% yield for pyridine derivatives.

Analytical Validation and Purity Control

High-performance liquid chromatography (HPLC) with in-situ derivatization ensures purity ≥99%.

HPLC Parameters:

-

Column : Zorbax XDB-C18 (150 × 4.6 mm, 3.5 µm)

-

Mobile Phase : H₂O/MeCN + 0.5% trifluoroacetic acid

-

Flow Rate : 1.0 mL/min

-

Retention Time : 4.7 minutes

Derivatization with H₂O₂ hydrolyzes residual boronic esters while deactivating palladium residues.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst Cost | Environmental Impact | Scalability |

|---|---|---|---|---|

| Miyaura (BBA) | 78–85 | Moderate | Low (E-factor: 8.2) | Industrial |

| Lithiation | 65–72 | Low | High (THF waste) | Lab-scale |

| Micellar Catalysis | 74–81 | High | Very Low | Pilot-scale |

| DES-Based | 82–89 | Moderate | Low | Multi-kilogram |

Chemical Reactions Analysis

Types of Reactions: 4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate esters.

Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh3)4)

Bases: (e.g., K2CO3, NaOH)

Solvents: (e.g., THF, DMF)

Oxidizing agents: (e.g., H2O2, NaBO3)

Major Products:

Biaryl compounds: (from Suzuki-Miyaura coupling)

Boronic acids: (from oxidation)

Substituted benzoic acids: (from nucleophilic aromatic substitution)

Scientific Research Applications

Organic Synthesis

4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Suzuki-Miyaura Coupling Reactions : This compound is often utilized as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules.

- Formation of Biologically Active Compounds : The dioxaborolane group facilitates the formation of various derivatives that can exhibit biological activity. This aspect is crucial in the development of pharmaceuticals.

Medicinal Chemistry

The biological activity of this compound has been investigated for its potential therapeutic applications:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit key enzymes involved in metabolic pathways, such as β-secretase and acetylcholinesterase, which are significant in Alzheimer's disease research.

- Antioxidant Properties : The compound has shown potential antioxidant activity by reducing oxidative stress markers in vitro. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a concern .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound. The compounds were tested against various cancer cell lines using the National Cancer Institute's protocols. Results demonstrated significant growth inhibition rates, indicating potential as anticancer agents .

| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| A | MCF-7 | 15.72 | 50.68 |

| B | A549 | 12.53 | 45.00 |

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of the compound revealed that it effectively inhibits acetylcholinesterase activity, suggesting its potential use in treating cognitive disorders .

Industrial Applications

In addition to its use in academic research, this compound finds applications in the production of advanced materials and fine chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid is primarily related to its ability to form stable covalent bonds with other molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can act as an enzyme inhibitor by binding to active sites and disrupting enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting differences in substituents, boronate systems, and biological relevance:

Key Differences and Implications

Boronate Stability: The tetramethyl dioxaborolane derivatives (e.g., C₁₃H₁₅BFO₄) exhibit greater hydrolytic stability compared to the non-methylated 1,3,2-dioxaborolane system due to steric protection of the boron atom . Free boronic acids (e.g., 4-Bromo-3-fluorobenzeneboronic acid) are more reactive but less stable under aqueous conditions, limiting their utility in certain synthetic pathways .

Synthetic Utility :

- The target compound’s 1,3,2-dioxaborolane group facilitates efficient cross-coupling under mild conditions, whereas bulkier tetramethyl variants may require harsher reaction parameters .

- Halogenated analogs (e.g., 4-Bromo-3-fluorobenzeneboronic acid) serve as intermediates for further functionalization via metal-catalyzed reactions .

Biological Activity :

- Fluorine substitution at the 3-position enhances bioavailability and target binding in enzyme inhibitors, as seen in 4-(biphenyl-4-yloxy)-3-fluorobenzoic acid’s 5-α-reductase inhibition (IC₅₀ < 1 nM) .

- Boronate esters like the target compound may exhibit unique pharmacokinetic profiles due to their ability to reversibly interact with biological nucleophiles .

Biological Activity

4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid is a compound that belongs to the class of organoboron compounds, characterized by the presence of a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : CHBOF

- Molecular Weight : Approximately 266.07 g/mol

- Structure : The compound features a carboxylic acid group (-COOH) and a fluorine substituent at the 3-position of the benzoic acid ring, which enhances its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biomolecules such as sugars and proteins, making it a versatile tool in organic synthesis and biological applications.

1. Anticancer Activity

Research indicates that organoboron compounds exhibit significant anticancer properties. For instance, derivatives of boronic acids have been shown to inhibit the proliferation of cancer cells by affecting key signaling pathways involved in cell growth and survival. In vitro studies have demonstrated that this compound can inhibit tumor cell lines effectively:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation |

| A549 (Lung) | 0.150 | Induction of apoptosis |

| HeLa (Cervical) | 0.200 | Cell cycle arrest |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research shows that it can modulate immune responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

3. Antiviral Properties

Preliminary studies indicate potential antiviral effects against various viral infections. The mechanism involves disrupting viral replication processes by interfering with viral proteins or host cell machinery necessary for viral entry and replication. Further research is needed to elucidate the specific pathways involved .

Case Study 1: Anticancer Efficacy

A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (30% at 40 µM). The compound's selective toxicity towards cancer cells compared to normal cells was noted, indicating a favorable therapeutic index .

Case Study 2: Inflammation Model

In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced inflammatory markers significantly when compared to control groups. The observed decrease in cytokine levels suggests its potential utility in managing inflammatory diseases .

Q & A

Q. What is the primary role of 4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid in cross-coupling reactions?

This compound serves as a boronic ester precursor in Suzuki-Miyaura cross-coupling reactions , enabling carbon-carbon bond formation. The dioxaborolane group stabilizes the boron atom, enhancing reactivity with aryl/heteroaryl halides under palladium catalysis. Key experimental parameters include using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, Na₂CO₃ as a base, and anhydrous solvents like DMF or THF at 80–100°C. Reaction progress can be monitored via TLC or HPLC for aryl halide consumption .

Q. How is the compound synthesized, and what are critical purity considerations?

Synthesis typically involves fluorination of a boronic acid precursor followed by esterification with 1,3-propanediol. For example, 3-fluoro-4-bromobenzoic acid may undergo Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane under inert atmosphere (90°C, 24 h). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to remove Pd residues and unreacted starting materials. Purity (>95%) should be confirmed by NMR (¹H/¹³C/¹⁹F) and LC-MS .

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., fluorine-induced deshielding at C-3) and boronate ester peaks (δ ~1.3 ppm for dioxaborolane methyl groups).

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ~-110 ppm for meta-fluorine).

- IR Spectroscopy : Validate carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and boronate ester (B-O stretch ~1350 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (SHELX software is commonly used for refinement) .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence reactivity in cross-coupling?

The meta-fluorine group alters electron density via inductive effects, increasing the electrophilicity of the boron-bound carbon. Computational studies (DFT) using Gaussian 09 with B3LYP/6-31G* basis sets can quantify charge distribution. Experimentally, Hammett substituent constants (σₘ ≈ 0.34) predict faster oxidative addition with electron-deficient aryl halides. However, steric hindrance from the carboxylic acid may reduce coupling efficiency with bulky partners, necessitating ligand screening (e.g., SPhos vs. XPhos) .

Q. What strategies mitigate hydrolysis of the dioxaborolane group during storage?

The compound is hygroscopic and prone to hydrolysis, forming 3-fluoro-4-boronobenzoic acid. Storage under argon at –20°C in amber vials is recommended. For long-term stability, lyophilization with cryoprotectants (e.g., trehalose) or conversion to a trifluoroborate salt (using KHF₂) improves shelf life. Purity degradation can be tracked via ¹¹B NMR (δ ~30 ppm for boronate vs. δ ~10 ppm for boronic acid) .

Q. How can crystallographic data resolve ambiguities in regiochemical assignments?

Single-crystal X-ray diffraction provides unambiguous confirmation of the fluorine and boronate positions. For example, SHELXL refinement of Mo Kα (λ = 0.71073 Å) data at 100 K can reveal bond angles (C-B-O ~120°) and torsion angles (carboxylic acid vs. boronate plane). Discrepancies between experimental and computed (Mercury CSD) structures may indicate polymorphism or solvent inclusion effects .

Q. What are the challenges in using this compound for synthesizing fluorinated biaryl drug candidates?

Key issues include:

- Competitive protodeboronation : Minimized by using Pd catalysts with strong σ-donor ligands (e.g., PtBu₃) and low temperatures.

- Acid sensitivity : The carboxylic acid group may require protection (e.g., methyl ester) during coupling. Post-reaction deprotection with LiOH/THF/H₂O restores functionality.

- Byproduct analysis : LC-HRMS (Q-TOF) identifies dimers or deboronated products. Adjusting equivalents of the boronate (1.2–1.5 eq) and base (2–3 eq) optimizes yields .

Methodological Tables

Q. Table 1: Optimized Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) | |

| Base | Na₂CO₃ (2 eq) | |

| Solvent | DMF/H₂O (4:1) | |

| Temperature | 90°C, 12 h | |

| Yield Range | 65–85% |

Q. Table 2: Key NMR Chemical Shifts

| Group | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|

| Aromatic H (C-2) | 7.45 (d, J=8 Hz) | – |

| Dioxaborolane CH₂ | 1.30 (s) | – |

| Carboxylic Acid | 12.80 (br s) | – |

| Meta-Fluorine | – | -110.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.